molecular formula C21H21N3O3 B7342954 (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide

(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide

Cat. No. B7342954
M. Wt: 363.4 g/mol
InChI Key: BAOMQJAYQQVCLB-KPOBHBOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide, also known as LY341495, is a selective antagonist of the group II metabotropic glutamate receptors (mGluRs) that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide acts as a selective antagonist of the group II mGluRs, which are G protein-coupled receptors that modulate the release of glutamate in the central nervous system. By blocking the activity of these receptors, this compound reduces the excitatory neurotransmission and has a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and human studies. It has been reported to reduce anxiety-like behavior, improve cognitive function, and attenuate drug-seeking behavior. It has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide in lab experiments is its high selectivity for the group II mGluRs, which allows for more precise investigation of the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations is its relatively low potency, which requires higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the research on (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide. One area of interest is the development of more potent and selective antagonists of the group II mGluRs, which could have improved therapeutic efficacy and reduced side effects. Another direction is the investigation of the role of these receptors in other neurological and psychiatric disorders, such as Alzheimer's disease and autism spectrum disorder. Furthermore, the potential use of this compound as a tool for studying the neurobiological mechanisms of addiction and relapse is also an area of interest.

Synthesis Methods

The synthesis of (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide involves a series of chemical reactions, starting from commercially available starting materials. The detailed synthesis procedure has been described in various research articles and patents.

Scientific Research Applications

(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide has been widely used in scientific research to investigate the role of mGluRs in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, schizophrenia, and drug addiction.

properties

IUPAC Name

(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14(27-17-12-16-4-2-3-5-18(16)23-13-17)21(25)24-19-8-11-26-20(19)15-6-9-22-10-7-15/h2-7,9-10,12-14,19-20H,8,11H2,1H3,(H,24,25)/t14-,19+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOMQJAYQQVCLB-KPOBHBOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCOC1C2=CC=NC=C2)OC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]1CCO[C@H]1C2=CC=NC=C2)OC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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